molecular formula C12H5ClF12 B14751894 (6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene CAS No. 904-75-6

(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene

Cat. No.: B14751894
CAS No.: 904-75-6
M. Wt: 412.60 g/mol
InChI Key: QYJRZWYQEPDEAZ-UHFFFAOYSA-N
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Description

(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene is a fluorinated organic compound characterized by the presence of a benzene ring substituted with a 6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl group. This compound is notable for its high degree of fluorination, which imparts unique chemical and physical properties, such as high thermal stability, chemical inertness, and low surface energy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene typically involves the following steps:

    Fluorination: The starting material, hexylbenzene, undergoes a fluorination reaction using elemental fluorine or a fluorinating agent such as cobalt trifluoride (CoF3) to introduce fluorine atoms into the hexyl chain.

    Chlorination: The fluorinated hexylbenzene is then subjected to chlorination using chlorine gas (Cl2) or a chlorinating agent like sulfuryl chloride (SO2Cl2) to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer during the fluorination and chlorination steps. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide (OH-) or amines (NH2-).

    Oxidation Reactions: The benzene ring can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium catalyst.

Major Products

    Substitution: Formation of hydroxylated or aminated derivatives.

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of partially or fully reduced derivatives.

Scientific Research Applications

(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of advanced materials, including fluorinated polymers and surfactants.

    Biology: Investigated for its potential use in drug delivery systems due to its chemical stability and biocompatibility.

    Medicine: Explored for its potential as a diagnostic agent in imaging techniques such as MRI, owing to its unique magnetic properties.

    Industry: Utilized in the production of high-performance coatings, lubricants, and sealants due to its low surface energy and chemical resistance.

Mechanism of Action

The mechanism of action of (6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene involves its interaction with molecular targets through non-covalent interactions such as van der Waals forces and hydrophobic interactions. The high degree of fluorination enhances its ability to interact with hydrophobic regions of biomolecules, potentially affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxyl-benzene
  • (6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy-tetrafluoroethanesulfonate

Uniqueness

(6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene is unique due to its specific substitution pattern and the presence of both chlorine and multiple fluorine atoms. This combination imparts distinct chemical properties, such as enhanced thermal stability and resistance to chemical degradation, making it suitable for specialized applications in various fields.

Properties

CAS No.

904-75-6

Molecular Formula

C12H5ClF12

Molecular Weight

412.60 g/mol

IUPAC Name

(6-chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)benzene

InChI

InChI=1S/C12H5ClF12/c13-12(24,25)11(22,23)10(20,21)9(18,19)8(16,17)7(14,15)6-4-2-1-3-5-6/h1-5H

InChI Key

QYJRZWYQEPDEAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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